molecular formula C13H18N2O4S3 B12905484 2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid CAS No. 34282-85-4

2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

Cat. No.: B12905484
CAS No.: 34282-85-4
M. Wt: 362.5 g/mol
InChI Key: GFJGCPCAQBIUMB-NJWBCTSZSA-N
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Description

The compound 2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid features a thiazolidinone core with conjugated substituents, including a 1-ethylpyrrolidin moiety and an ethanesulfonic acid group. Its structure is characterized by:

  • A thiazolidin-4-one ring system with Z/E stereochemistry at the conjugated double bonds.
  • A sulfanylidene (C=S) group at position 2, enhancing electrophilicity.
  • An ethanesulfonic acid substituent at position 3, improving aqueous solubility.
  • A conjugated 1-ethylpyrrolidin-2-ylidene-ethylidene group at position 5, contributing to steric and electronic effects.

Properties

CAS No.

34282-85-4

Molecular Formula

C13H18N2O4S3

Molecular Weight

362.5 g/mol

IUPAC Name

2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C13H18N2O4S3/c1-2-14-7-3-4-10(14)5-6-11-12(16)15(13(20)21-11)8-9-22(17,18)19/h5-6H,2-4,7-9H2,1H3,(H,17,18,19)/b10-5+,11-6-

InChI Key

GFJGCPCAQBIUMB-NJWBCTSZSA-N

Isomeric SMILES

CCN\1CCC/C1=C\C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O

Canonical SMILES

CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid typically involves multiple steps. One common method includes the condensation of a thiazolidine derivative with a pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Groups

a) Thiazolidinone Derivatives with Aromatic Substituents
  • Compound A : 2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid (CAS: 1191105-54-0)
    • Key Difference : Replaces the ethylpyrrolidin group with a 3-phenylpropenylidene substituent.
    • Impact : Increased aromaticity may enhance π-π stacking interactions but reduce solubility compared to the target compound’s pyrrolidine group .
b) Thiazolidinones with Heterocyclic Substituents
  • Compound B : 2-((5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid (CAS: 623934-94-1)
    • Key Difference : Features a benzofuran-pyrazole hybrid substituent.
    • Impact : The bulky heterocyclic group may alter binding affinity in biological targets compared to the ethylpyrrolidin moiety .
c) Sulfonic Acid-Containing Analogs
  • Compound C : 2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (CAS: 1204732-32-0)
    • Key Difference : Substitutes ethanesulfonic acid with acetic acid .
    • Impact : Reduced solubility and altered pKa due to the weaker acidity of acetic acid versus sulfonic acid .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~450 g/mol (estimated) 355 g/mol 479.6 g/mol 479.6 g/mol
LogP ~2.5 (predicted) 4.3 4.9 4.9
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 7 7 7 7
Solubility High (due to sulfonic acid) Moderate Low (bulky substituents) Low (acetic acid group)

Key Differentiators and Challenges

  • Solubility vs.
  • Synthetic Complexity : Introducing the ethylpyrrolidin moiety requires multi-step synthesis, increasing cost and complexity compared to phenyl-substituted analogs .

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